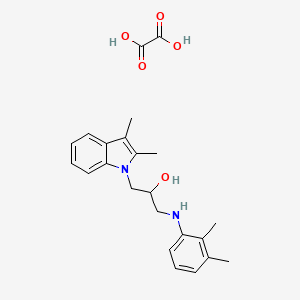
1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate is a complex organic compound that features both indole and phenylamine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Indole Derivative: The starting material, 2,3-dimethylindole, is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using a suitable alkyl halide, such as 3-chloropropanol, in the presence of a base like potassium carbonate.
Amination: The alkylated product undergoes nucleophilic substitution with 2,3-dimethylaniline to form the desired amine.
Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, leading to the reduction of the indole or phenylamine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Reduced indole or phenylamine derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.
Wirkmechanismus
The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,3-dimethyl-1H-indol-1-yl)-3-aminopropan-2-ol
- 1-(2,3-dimethylphenyl)-3-aminopropan-2-ol
- 1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol
Uniqueness
1-(2,3-dimethyl-1H-indol-1-yl)-3-((2,3-dimethylphenyl)amino)propan-2-ol oxalate is unique due to the presence of both indole and phenylamine groups, which provide a versatile platform for further chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylanilino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c1-14-8-7-10-20(15(14)2)22-12-18(24)13-23-17(4)16(3)19-9-5-6-11-21(19)23;3-1(4)2(5)6/h5-11,18,22,24H,12-13H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLMYFDBYKMFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(CN2C(=C(C3=CC=CC=C32)C)C)O)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2685224.png)
![2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride](/img/structure/B2685225.png)
![(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2685227.png)
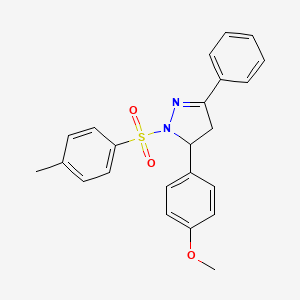
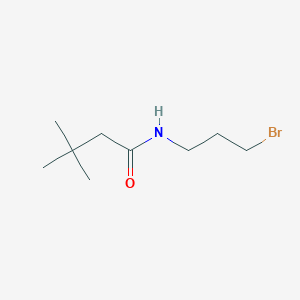
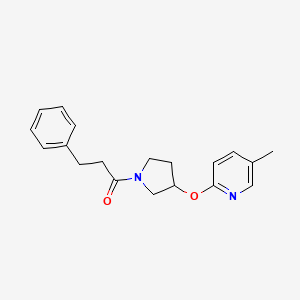
![4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzonitrile](/img/structure/B2685234.png)
![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)
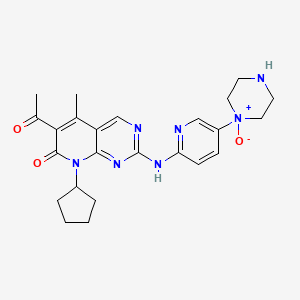
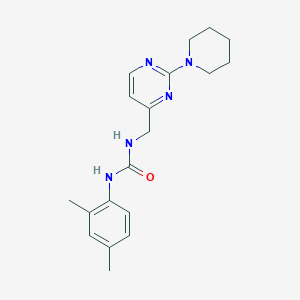
![(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2685241.png)
![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)butanamide](/img/structure/B2685243.png)
![7-(2,5-difluorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2685244.png)
